Avizafone-d5 (dihydrobromide) is a deuterium-labeled version of Avizafone, which is a water-soluble prodrug of the benzodiazepine derivative diazepam. The chemical formula for Avizafone-d5 is , with a molar mass of approximately 430.93 g·mol . This compound is specifically designed to enhance the pharmacokinetic properties of diazepam, making it suitable for intramuscular administration, particularly in emergency medical situations such as organophosphate poisoning .
Avizafone-d5 undergoes hydrolysis in the body, primarily facilitated by enzymes such as aminopeptidases, converting it into diazepam and lysine. This conversion occurs rapidly, with a half-life ranging from 2.7 to 4.2 minutes in various species including humans and monkeys . The biochemical pathway involves the cleavage of the prodrug to release the active drug, thereby providing therapeutic effects similar to those of diazepam.
As a prodrug, Avizafone-d5 exhibits no direct biological activity until it is metabolized into diazepam. Once converted, it shares the pharmacological effects of diazepam, which include anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . Studies have shown that Avizafone-d5 can achieve higher peak concentrations of diazepam in the bloodstream compared to direct injections of diazepam, indicating its potential for improved bioavailability .
The synthesis of Avizafone-d5 involves several steps typical for creating deuterated compounds. Although specific detailed synthetic routes are not extensively documented in the available literature, it generally includes:
The incorporation of deuterium enhances the stability and tracking of the compound in biological studies .
Avizafone-d5 has applications primarily in pharmacological research and development. Its use as a stable isotope allows researchers to study drug metabolism and pharmacokinetics more accurately. Specifically, it is utilized in:
Research indicates that Avizafone-d5 can interact with other medications when administered concurrently. Notably, studies have examined its combination with atropine and pralidoxime, showing no significant alteration in the pharmacokinetics of these drugs when used alongside Avizafone-d5 . This suggests that it may be safely co-administered without adverse interactions.
Avizafone-d5 shares similarities with several other benzodiazepine derivatives and prodrugs. Here are some compounds for comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diazepam | Benzodiazepine | Directly active; longer half-life |
Lorazepam | Benzodiazepine | Shorter duration; less lipophilic |
Clonazepam | Benzodiazepine | Potent anticonvulsant; longer half-life |
Midazolam | Benzodiazepine | Rapid onset; used for sedation |
Flumazenil | Benzodiazepine | Antagonist; reverses effects of benzodiazepines |
Avizafone-d5's unique aspect lies in its status as a prodrug designed specifically for rapid conversion into an active form (diazepam), which allows for faster therapeutic action compared to traditional benzodiazepines. Its deuterated form also aids in tracing and understanding metabolic pathways more effectively than non-labeled compounds.